Superior Potency Against Respiratory Syncytial Virus (RSV) Compared to Ribavirin
Pyrazofurin demonstrates significantly greater antiviral potency against respiratory syncytial virus (RSV) than ribavirin, a widely used antiviral nucleoside analog. The average 50% effective dose (ED₅₀) of pyrazofurin across eight RSV strains was 0.07 μg/mL, compared to 5.82 μg/mL for ribavirin [1]. The selectivity index (SI) of pyrazofurin exceeded that of ribavirin by 70-fold, calculated as the ratio of cytotoxic dose (monitored by radiolabeled uridine incorporation into HeLa cell RNA) to effective dose [2].
| Evidence Dimension | Antiviral potency (ED₅₀) and selectivity index (SI) |
|---|---|
| Target Compound Data | ED₅₀ = 0.07 μg/mL; SI = 70× higher than ribavirin |
| Comparator Or Baseline | Ribavirin: ED₅₀ = 5.82 μg/mL; SI baseline = 1.0 |
| Quantified Difference | Pyrazofurin is 83× more potent (ED₅₀ ratio: 5.82 / 0.07) and 70× more selective |
| Conditions | HeLa cells infected with 8 RSV strains; cytotoxicity measured via [³H]uridine incorporation into RNA |
Why This Matters
Researchers seeking to investigate RSV replication mechanisms or screen antiviral candidates require a potent reference inhibitor; pyrazofurin provides superior signal-to-noise ratio and reduced off-target cytotoxicity at effective concentrations.
- [1] Kawana F, Shigeta S, Hosoya M, Suzuki H, De Clercq E. Inhibitory effects of antiviral compounds on respiratory syncytial virus replication in vitro. Antimicrob Agents Chemother. 1987;31(8):1225-1230. PMID: 3307618. View Source
- [2] Kawana F, Shigeta S, Hosoya M, Suzuki H, De Clercq E. Inhibitory effects of antiviral compounds on respiratory syncytial virus replication in vitro. Antimicrob Agents Chemother. 1987;31(8):1225-1230. PMID: 3307618. View Source
